1,2-Bis(bromomethyl)-4,5-dimethylbenzene
Overview
Description
1,2-Bis(bromomethyl)-4,5-dimethylbenzene , also known by other names such as α,α’-dibromo-o-xylene and o-(Bromomethyl)benzyl bromide , is a chemical compound with the molecular formula C~8~H~8~Br~2~ . It falls within the class of aromatic compounds and contains two bromine atoms attached to the benzene ring. The compound exhibits interesting reactivity due to the presence of these bromine substituents.
Synthesis Analysis
The synthesis of 1,2-Bis(bromomethyl)-4,5-dimethylbenzene involves bromination of the corresponding methyl groups on the benzene ring. Various methods can be employed, including electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS). The reaction typically occurs under mild conditions and yields the desired product.
Molecular Structure Analysis
The molecular structure of 1,2-Bis(bromomethyl)-4,5-dimethylbenzene consists of a central benzene ring with two methyl groups (CH~3~) and two bromine atoms (Br) attached at the ortho positions (1,2 positions). The compound’s symmetry and substituent arrangement significantly influence its reactivity.
Chemical Reactions Analysis
- Substitution Reactions : Due to the presence of bromine atoms, 1,2-Bis(bromomethyl)-4,5-dimethylbenzene readily undergoes nucleophilic substitution reactions. For instance, it can react with nucleophiles (such as amines or thiols) to form new C–N or C–S bonds.
- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura or Heck reactions, allowing for the introduction of various functional groups.
- Elimination Reactions : Under appropriate conditions, it can undergo elimination reactions to form alkenes.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (exact value needs to be determined experimentally).
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.
- Density : The density of the solid or liquid form can be measured.
- Boiling Point : The boiling point is influenced by the molecular weight and intermolecular forces.
Scientific Research Applications
Synthesis and Molecular Structure
1,2-Bis(bromomethyl)-4,5-dimethylbenzene has been utilized in various synthetic processes. For instance, it was used in the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene, where factors like reaction time and temperature were crucial (Guo Zhi-an, 2009). Additionally, its crystal structure has been analyzed, revealing significant aspects like the presence of bromomethyl substituents and their role in forming molecular dimers (Ebersbach et al., 2022).
Chemical Reactions and Derivatives
This compound is instrumental in various chemical reactions. For example, it has been used in the preparation of sulfur-functionalized quinone derivatives (Aitken et al., 2016). It also plays a role in the synthesis of cyclic alpha-amino acid derivatives under phase-transfer catalysis conditions (Kotha & Brahmachary, 2000).
Applications in Polymer Science
In the field of polymer science, 1,2-Bis(bromomethyl)-4,5-dimethylbenzene has been used as a monomer for the production of various polymers. For instance, it was employed in the synthesis of mid-dicarboxy polystyrene through atom transfer radical polymerization, demonstrating controlled molecular weight and narrow polydispersity (Tao et al., 2007).
Development of Novel Compounds
This chemical also aids in the development of novel compounds. A study involved its use in synthesizing a protecting group for acyclic amino acid derivatives, showcasing its versatility in organic synthesis (Tayama et al., 2012).
Safety And Hazards
- Toxicity : Brominated compounds can be toxic. Proper handling and protective equipment are essential.
- Corrosivity : It may corrode certain materials due to its bromine content.
- Flammability : Evaluate its flammability and take necessary precautions.
Future Directions
- Functionalization : Explore further functional group modifications using 1,2-Bis(bromomethyl)-4,5-dimethylbenzene as a starting material.
- Biological Studies : Investigate its potential biological activities and interactions.
- Green Synthesis : Develop greener synthetic routes to minimize environmental impact.
properties
IUPAC Name |
1,2-bis(bromomethyl)-4,5-dimethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBJXTVLJABQLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CBr)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277506 | |
Record name | 1,2-Bis(bromomethyl)-4,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(bromomethyl)-4,5-dimethylbenzene | |
CAS RN |
60070-06-6 | |
Record name | 1,2-Bis(bromomethyl)-4,5-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60070-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(bromomethyl)-4,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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